molecular formula C8H14ClNO2 B13496993 Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride

Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride

Cat. No.: B13496993
M. Wt: 191.65 g/mol
InChI Key: YUQDPTLUAWXCIO-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[221]heptane-4-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride typically involves the reaction of a suitable bicyclic precursor with methylating agents under controlled conditions. One common method involves the use of palladium-catalyzed reactions to introduce the methyl ester group into the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield alcohols.

Scientific Research Applications

Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride is unique due to the specific positioning of the carboxylate group and the presence of the nitrogen atom within the bicyclic structure. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H

InChI Key

YUQDPTLUAWXCIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)NC2.Cl

Origin of Product

United States

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